
Pachygenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pachygenol is a naturally occurring compound with the molecular formula C23H32O5 . It is known for its diverse biological activities and potential applications in various fields, including medicine and industry. This compound is a type of cardenolide, a class of organic compounds that exhibit significant pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pachygenol involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the core cardenolide structure, followed by the introduction of specific functional groups. Common reagents used in the synthesis include sodium tetrahydroborate for reduction reactions and various organic solvents for purification.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as specific plant species known to produce cardenolides. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: Pachygenol undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols using reagents like sodium tetrahydroborate.
Substitution: Electrophilic aromatic substitution reactions, where functional groups are introduced into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium tetrahydroborate or lithium aluminum hydride.
Substitution: Friedel-Crafts reagents such as aluminum chloride.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its role in cellular processes and its potential as a bioactive compound.
Medicine: Investigated for its cardiotonic properties, which can help in treating heart conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Pachygenol involves its interaction with specific molecular targets in the body. It primarily affects the sodium-potassium ATPase enzyme, which plays a crucial role in maintaining cellular ion balance. By inhibiting this enzyme, this compound increases the intracellular concentration of calcium ions, leading to enhanced cardiac muscle contraction.
Comparaison Avec Des Composés Similaires
Pachygenol is unique among cardenolides due to its specific molecular structure and biological activity. Similar compounds include:
Digitoxin: Another cardenolide with similar cardiotonic properties.
Ouabain: Known for its potent inhibitory effect on sodium-potassium ATPase.
Strophanthidin: Exhibits similar pharmacological effects but differs in its molecular structure.
This compound stands out due to its specific functional groups and the resulting unique biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
546-03-2 |
|---|---|
Formule moléculaire |
C23H32O5 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
3-[(3S,10S,13R,14S)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H32O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h2,10,16-19,24-25,27H,3-9,11-13H2,1H3/t16-,17?,18?,19?,21+,22+,23-/m0/s1 |
Clé InChI |
DUSRIIPEQBGMHU-KQYWMCCWSA-N |
SMILES isomérique |
C[C@]12CCC3C([C@]1(CCC2C4=CC(=O)OC4)O)CC=C5[C@@]3(CC[C@@H](C5)O)CO |
SMILES canonique |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CC=C5C3(CCC(C5)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)

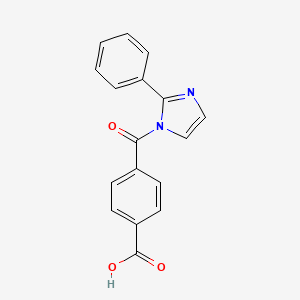

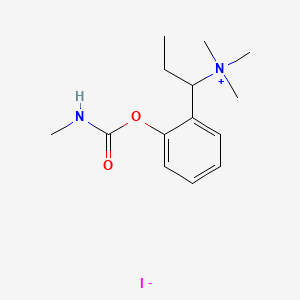
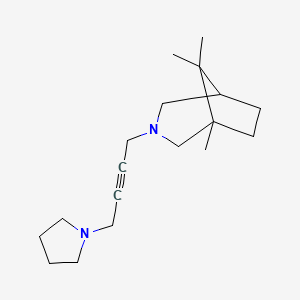
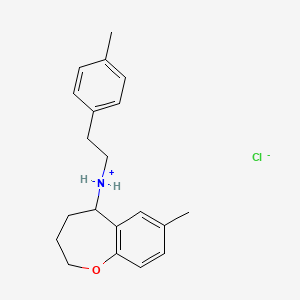
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)
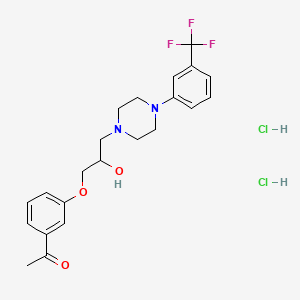

![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)



